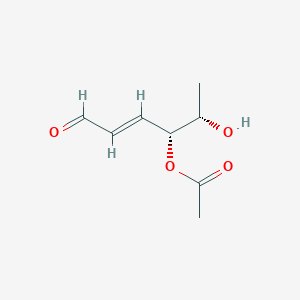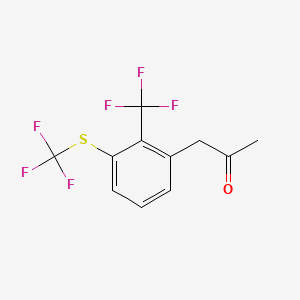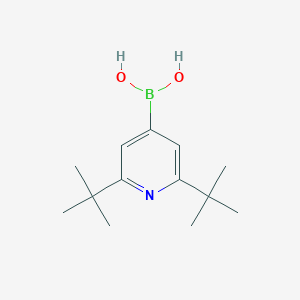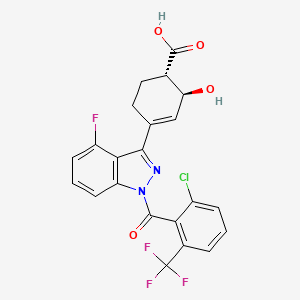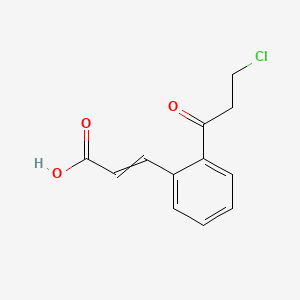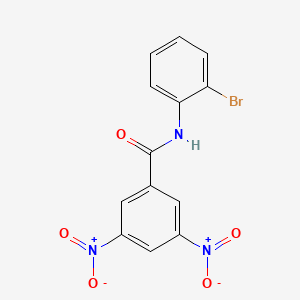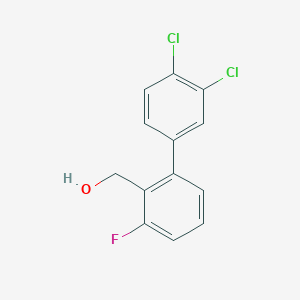
(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group attached to the second carbon of the biphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the halogenation of biphenyl compounds followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the halogenation can be carried out using chlorine and fluorine sources in the presence of a catalyst such as iron or aluminum chloride. The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The halogen atoms can be reduced to form a less halogenated biphenyl derivative.
Substitution: The halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-aldehyde or (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-carboxylic acid.
Reduction: Formation of biphenyl derivatives with fewer halogen atoms.
Substitution: Formation of biphenyl derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanol group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
- (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
Uniqueness
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties compared to its analogs. The specific arrangement of chlorine and fluorine atoms on the biphenyl ring also contributes to its unique reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-5-4-8(6-12(11)15)9-2-1-3-13(16)10(9)7-17/h1-6,17H,7H2 |
InChI Key |
MQVWZXDQRISXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


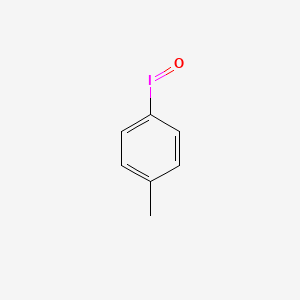
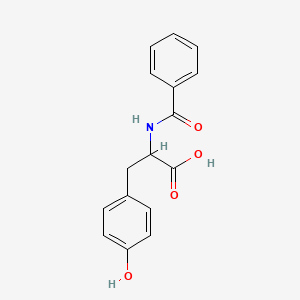


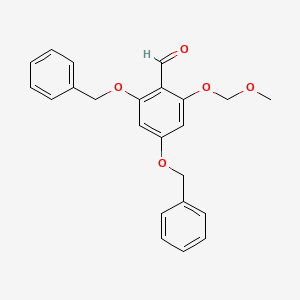
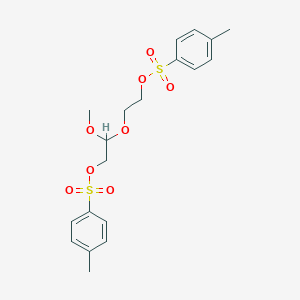
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
